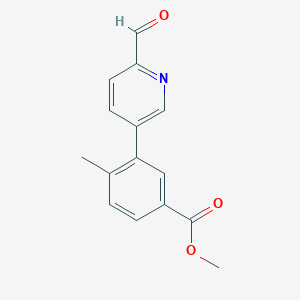

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, Density functional theory (DFT), and Hirshfeld surface analysis . These techniques provide insights into the molecular geometry, vibrational frequencies, and intermolecular bonding of the compounds .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule .

Scientific Research Applications

Electrophilic Amination of Fluorophenols

Electrophilic amination of fluorophenols, such as 4-fluorophenol, has been investigated using diazenes in the presence of ZrCl(4) under mild conditions. This process results in the substitution of the fluorine atom with an amine group, leading to the formation of 2-chloro-4-amino-substituted phenols. This reaction pathway demonstrates the potential of using electrophilic amination for functionalizing fluorophenol derivatives, which could be applicable to the modification of compounds like 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine (Bombek et al., 2004).

Marfey's Reagent in Enantiomeric Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is extensively used for the separation and analysis of enantiomeric isomers of amino acids and amine compounds. Its application spans across various fields, including amino acid analysis, peptide sequencing, and pharmaceutical compound evaluation, offering advantages over other pre-column derivatization techniques and direct chromatographic separations (B'hymer et al., 2003).

Fluorescent Sensors for Zn2+

The development of ratiometric fluorescent sensors for Zn(2+), such as members of the rhodafluor family, highlights the use of hybrid fluorescein and rhodamine fluorophores for detecting Zn(2+) ions. These sensors undergo significant changes in quantum yield upon binding with Zn(2+), making them valuable tools for applications where traditional sensors are inadequate due to their tight binding requirements (Burdette & Lippard, 2002).

Amine-Reactive Fluorescence Dyes

Amine-reactive fluorescence dyes based on meso-carboxyBODIPY, such as pentafluorophenyl (2-PFP) and succinimidyl (2-NHS) esters, exhibit significant changes in emission spectra and intensity upon conjugation with target molecules. This property enables fast and selective fluorogenic detection and labeling of amines, amino acids, and proteins, with potential applications in various fields, including food spoilage detection and protein staining (Jeon et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on the synthesis and characterization of “2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine” and related compounds. This could include studies on their polymorphism, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name |

2-(2,6-dichlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOHEYVHOGEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)

![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)

![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)